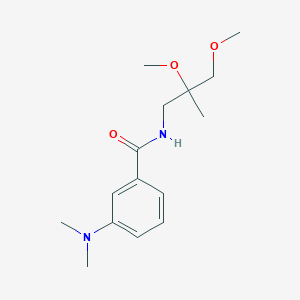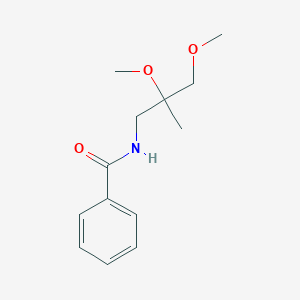![molecular formula C13H17F3N4 B15113623 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a trifluoroethyl-substituted piperazine ring, and a pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene precursors.
Attachment of the trifluoroethyl-substituted piperazine: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using reagents like 2,2,2-trifluoroethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms .
Analyse Chemischer Reaktionen
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core, allowing for the introduction of different substituents. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrimidine derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating the biological activities of pyrimidine derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of pyrimidine-based drugs and to develop new chemical probes for studying biological pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and the piperazine ring contribute to the compound’s binding affinity and selectivity. The pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline: Similar structure but with a quinazoline core instead of pyrimidine.
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyridine: Similar structure but with a pyridine core.
4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]benzene: Similar structure but with a benzene core.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidine core, which confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C13H17F3N4 |
|---|---|
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
4-cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)8-19-3-5-20(6-4-19)12-7-11(10-1-2-10)17-9-18-12/h7,9-10H,1-6,8H2 |
InChI-Schlüssel |
XUYGMNNEYSPLJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)
![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B15113554.png)


![3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15113573.png)
![2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B15113580.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15113584.png)
![5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B15113592.png)
![5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B15113611.png)
